![molecular formula C12H13N5 B563297 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3 CAS No. 1189421-19-9](/img/structure/B563297.png)

2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3

Vue d'ensemble

Description

“2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3” is a mutagenic and carcinogenic heterocyclic amine . It is also known as 3,7,8-Trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine or 7,8-DiMeIQx .

Synthesis Analysis

The compound has been synthesized as part of a study on the selective impedimetric chemosensing of carcinogenic heterocyclic aromatic amines . The synthesis involved the potentiodynamic electropolymerization of a pre-polymerization complex of two adenine-and one thymine-substituted bis(2,2′-bithien-5-yl)methane functional monomer molecules with one 7,8-DiMeIQx template molecule .Molecular Structure Analysis

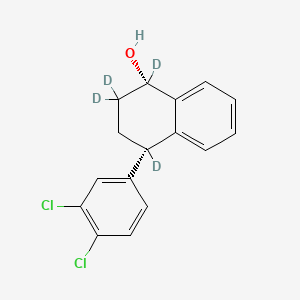

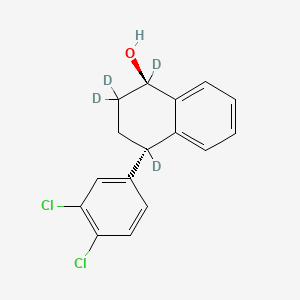

The molecular weight of the compound is 227.26 and its molecular formula is C12H13N5 .Chemical Reactions Analysis

The compound is a mutagenic/carcinogenic heterocyclic amine that forms under moderate conditions such as 37°C and 50°C . It has been used in isotope dilution analysis .Physical And Chemical Properties Analysis

The compound is a yellow solid . It has a molecular weight of 227.26 and a molecular formula of C12H13N5 .Applications De Recherche Scientifique

Mutagenesis Research

This compound is known for its role in mutagenesis research. It acts as a mutagenic and carcinogenic heterocyclic amine under moderate conditions . Researchers utilize it to study the mechanisms of mutation and the effects of mutagens on DNA, which is crucial for understanding genetic diseases and developing new therapeutic strategies.

Cell Metabolism Assays

It serves as a reagent for assessing cell metabolic activity. By measuring the reduction of cytochrome C, it helps evaluate cell viability and activity, which is widely applied in in vitro cell culture and pharmacological studies .

Synthetic Chemistry

The compound can be synthesized or commercially purchased for use in organic synthesis. It’s involved in the preparation of intermediates and target compounds through reactions with various reagents, contributing to the development of new synthetic methodologies .

Toxicological Studies

Due to its toxic nature, this compound is used in toxicological studies to understand the impact of exposure to mutagenic substances on living organisms and to develop safety guidelines for handling such chemicals .

Environmental Testing

In environmental science, it can be used to test the presence of mutagenic compounds in various samples, helping to monitor and control environmental pollution .

Drug Development

This compound’s mutagenic properties make it a candidate for drug development, particularly in the design of drugs targeting genetic disorders or cancers where mutation plays a key role .

Food Safety Research

It is also relevant in food safety research, where it’s used to study the formation and effects of heterocyclic amines in cooked foods, which are known to be potential mutagens and carcinogens .

Biochemical Research

Lastly, it finds application in biochemical research, where it’s used to study enzyme reactions, protein interactions, and other cellular processes that are affected by mutagenic substances .

Mécanisme D'action

Target of Action

It’s known that similar compounds often interact with various enzymes and receptors in the body, influencing cellular processes .

Mode of Action

It’s known to be a mutagenic and carcinogenic heterocyclic amine . These types of compounds are typically activated in the body through a process of hydroxylation and subsequent O-acetylation .

Biochemical Pathways

The compound is thought to be metabolized in the body via cytochrome P450 (CYP) isoform CYP1A2 and N-acetyltransferase 2 . The metabolite formed as a result of this process can react with DNA to form adducts , which may lead to mutations and potentially contribute to carcinogenesis.

Pharmacokinetics

It’s known that the compound is soluble in dmos and methanol , which suggests it could be absorbed in the body when ingested. The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transport proteins.

Result of Action

It’s known to be a mutagenic and carcinogenic compound , suggesting that it could cause DNA damage and potentially lead to the development of cancer.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Amino-3,7,8-trimethyl-3H-imidazo[4,5-f]quinoxaline-d3. For instance, the compound’s stability could be affected by exposure to light and air . Additionally, factors such as the individual’s diet, lifestyle, and genetic makeup could influence how the compound is metabolized and its overall effects in the body.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

7,8-dimethyl-3-(trideuteriomethyl)imidazo[4,5-f]quinoxalin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5/c1-6-7(2)15-10-8(14-6)4-5-9-11(10)16-12(13)17(9)3/h4-5H,1-3H3,(H2,13,16)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQHIQJNQCWLNR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C2C(=N1)C=CC3=C2N=C(N3C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C2=C(C3=NC(=C(N=C3C=C2)C)C)N=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[(methanesulfonyl)amino]-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B563215.png)

![Tert-butyl-7-[4-(4-fluorophenyl)-6-isopropyl-2-aminopyrimidin-5-YL]-(3R,5S)-isopropylidene-(E)-6-heptenoate](/img/structure/B563216.png)

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)